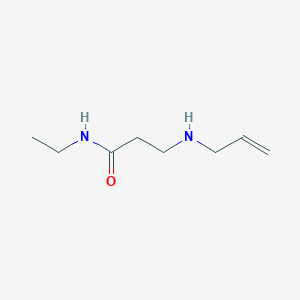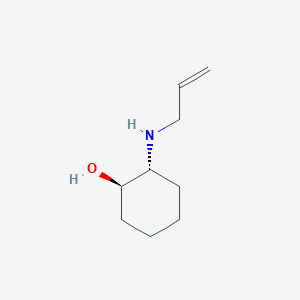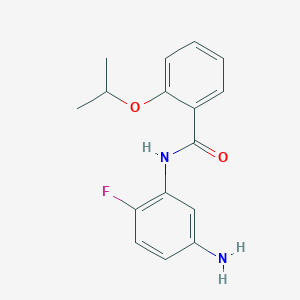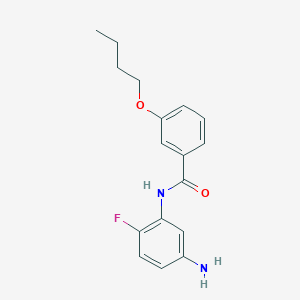![molecular formula C21H19Cl2NO2 B1385207 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040686-40-5](/img/structure/B1385207.png)
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is a chemical compound with the molecular formula C21H19Cl2NO2 . It has a molecular weight of 388.3 . This compound is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline are not fully detailed in the sources I found. We know its molecular weight is 388.3 and its molecular formula is C21H19Cl2NO2 , but other properties like melting point, boiling point, solubility, and others are not specified.Scientific Research Applications
Synthesis Pathways and Intermediates
- Synthesis of Benzoxazine Derivatives : A study conducted by Zhang et al. (2015) explored the synthesis of benzoxazine derivatives, focusing on the reaction paths involving phenol, aniline, and formaldehyde. This research is relevant to the synthesis pathways of compounds like 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline, shedding light on possible intermediates and reaction mechanisms (Zhang et al., 2015).
Effects of Substitution on Molecular Properties
- Impact of Chloro and Methyl Substituents : A study by Hasegawa et al. (1989) examined how mono-, di-, and trichloro substitutions on the aniline moiety influence the nematic-isotropic transition temperature of certain compounds. This research is pertinent to understanding the physical properties of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline derivatives (Hasegawa et al., 1989).
Applications in Antibacterial and Antifungal Activities
- Potential Antibacterial and Antifungal Agents : Reisner and Borick (1955) synthesized compounds related to N-(2-hydroxy-5-chlorobenzyl)-anilines and found them to have significant antibacterial and antifungal activities. This suggests potential applications of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline in developing new antimicrobial agents (Reisner & Borick, 1955).
Synthesis and Evaluation for Antitubercular Activity
- Antitubercular Activity Study : Dighe et al. (2012) conducted a study on the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for antitubercular activity, offering insights into the potential therapeutic applications of related compounds (Dighe et al., 2012).
Photo-Fries Rearrangement in Anilides
- Photochemically Induced Fries Rearrangement : Ferrini et al. (2006) explored the Fries rearrangement of anilides under photochemical conditions. This study provides a framework for understanding reactions involving anilines like 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline, which can be crucial in developing photoresponsive materials (Ferrini et al., 2006).
Reactions with Dichlorodialkylsilanes
- Synthesis of Heterocyclic Derivatives : Kostas et al. (1997) studied the synthesis of benzoxazasilepines by reacting o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline with dichlorodialkylsilanes. This research points to the utility of aniline derivatives in creating novel heterocyclic compounds (Kostas et al., 1997).
properties
IUPAC Name |
3,5-dichloro-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c22-17-12-18(23)14-19(13-17)24-15-16-5-4-8-21(11-16)26-10-9-25-20-6-2-1-3-7-20/h1-8,11-14,24H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKVCHXYZYCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



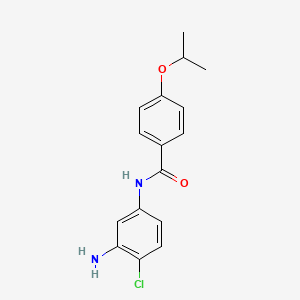
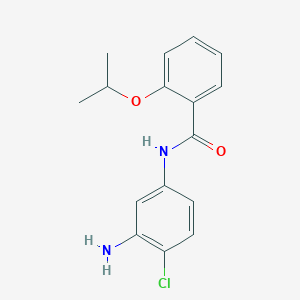
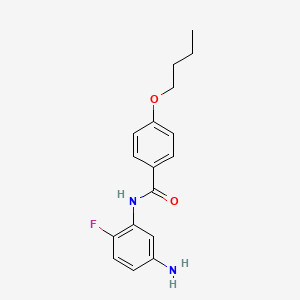
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)

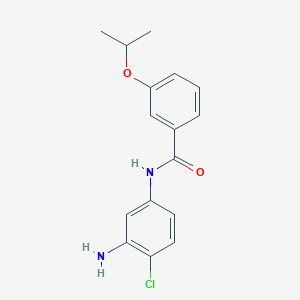
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)

